Specific Scientific Field: Neuropharmacology and medicinal chemistry.
Summary: Researchers have investigated the anticonvulsant properties of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide and its derivatives. These compounds were synthesized by reacting 2-methylimidazole with ω-chloroacetanilides. Among the synthesized compounds, several showed significant anticonvulsant activity in animal models.
Experimental Procedures:Synthesis: The compounds were synthesized by reacting 2-methylimidazole with the corresponding ω-chloroacetanilides in dimethylformamide (DMF) and potassium carbonate. The resulting N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides were characterized using elemental analysis and spectral data.
Screening: The synthesized compounds were screened for anticonvulsant activity in animal models (e.g., mice or rats). The compounds were administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.
Evaluation: The onset of convulsions and duration of seizures were measured. Diazepam, a known anticonvulsant, served as a positive control.